Cas no 1482311-92-1 (4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine)
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1482311-92-1x500.png)
4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine
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- MDL: MFCD22755554
- インチ: 1S/C14H14ClFN2/c1-8(2)10-4-6-11(7-5-10)14-17-9(3)12(16)13(15)18-14/h4-8H,1-3H3
- InChIKey: FYHWGTHTWCBBTL-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C)N=C(C2C=CC(=CC=2)C(C)C)N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 267
- トポロジー分子極性表面積: 25.8
- 疎水性パラメータ計算基準値(XlogP): 4.5
4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196893-2.500g |
4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine, 95% |
1482311-92-1 | 95% | 2.500g |
$2063.00 | 2023-09-06 |
4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidineに関する追加情報
Professional Introduction to 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine (CAS No. 1482311-92-1)
4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine, with the CAS number 1482311-92-1, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered attention due to its structural complexity and potential applications in drug discovery and development. The compound's unique substitution pattern, featuring a chloro group, a fluoro group, a methyl group, and an isopropylphenyl moiety, makes it a versatile scaffold for medicinal chemists.
The4-chloro and5-fluoro substituents are particularly noteworthy as they introduce electronic and steric effects that can modulate the compound's interactions with biological targets. These groups are commonly found in active pharmaceutical ingredients (APIs) due to their ability to enhance binding affinity and metabolic stability. The6-methyl group further contributes to the compound's stability and can influence its pharmacokinetic properties.
The2-[4-(propan-2-yl)phenyl] moiety adds another layer of complexity, providing a hydrophobic surface that can interact with lipid rafts or other hydrophobic regions of biological targets. This part of the molecule is particularly interesting for its potential to modulate receptor activity in drug design. The propan-2-yl group introduces a flexible alkyl chain that can be further modified to optimize pharmacological properties.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad range of biological activities. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders. The structural features of 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine make it a valuable candidate for further investigation in these fields.
One of the most compelling aspects of this compound is its potential as a lead molecule for kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and dysregulation of kinase activity is associated with numerous diseases, particularly cancer. The4-chloro,5-fluoro, and6-methyl substituents are known to enhance binding affinity to kinase active sites, making this compound a promising starting point for developing novel kinase inhibitors.
Recent studies have highlighted the importance of fluorine atoms in drug design due to their ability to improve metabolic stability and binding affinity. The5-fluoro group in 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine is expected to contribute significantly to these properties, enhancing the compound's potential as an API.
The isopropylphenyl moiety has also been studied for its role in modulating drug-receptor interactions. This part of the molecule can be tailored to optimize binding affinity and selectivity against specific targets. The flexibility provided by the propan-2-yl group allows for further derivatization, enabling medicinal chemists to fine-tune the compound's pharmacological profile.
In conclusion, 4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine (CAS No. 1482311-92-1) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique substitution pattern and functional groups make it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to explore its applications in drug discovery and development.
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